![molecular formula C10H9N3O3 B7577061 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid works by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It also activates signaling pathways that promote cell survival and repair. 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been shown to modulate the activity of various proteins involved in these pathways, including MAPK, NF-κB, and PI3K/Akt.
Biochemical and Physiological Effects:
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against neurodegeneration. 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for cancer treatment studies. However, 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
Future research on 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid could focus on its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. Studies could also explore the development of more stable and soluble forms of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid for improved efficacy in lab experiments. Additionally, the mechanism of action of 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid could be further elucidated to better understand its potential therapeutic benefits.
Synthesemethoden
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid can be synthesized through a multistep process starting with the reaction of 2-chloronicotinic acid with sodium cyanide to form 2-cyanonicotinic acid. This compound is then reacted with formaldehyde and methylamine to produce 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid has anti-inflammatory properties, inhibits cancer cell growth, and has neuroprotective effects.
Eigenschaften
IUPAC Name |
2-[(5-cyanopyridine-2-carbonyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-13(6-9(14)15)10(16)8-3-2-7(4-11)5-12-8/h2-3,5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZAKRFFSDOMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
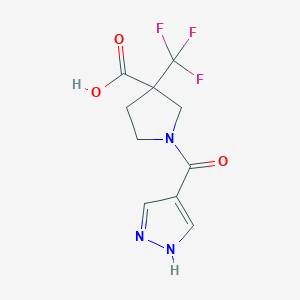
![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
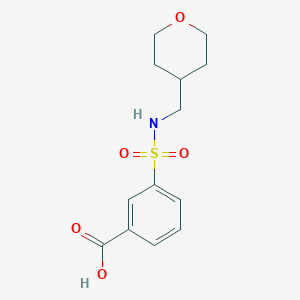
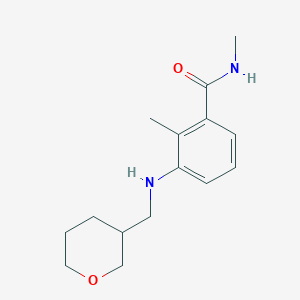
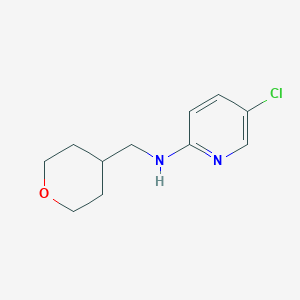
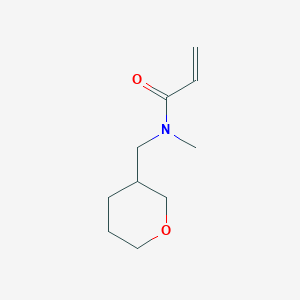
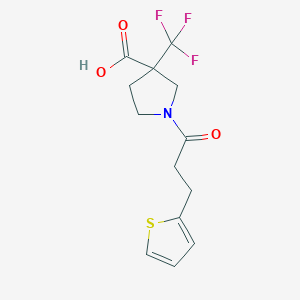

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)

